molecular formula C12H21NO3 B2358302 tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate CAS No. 1909286-76-5

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate

Cat. No. B2358302
CAS RN: 1909286-76-5
M. Wt: 227.304
InChI Key: HNUHHZOYMFQNQV-SECBINFHSA-N
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Description

The compound “tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) which is a substituent with the general structure (CH3)3C-. The “(2R)” indicates the configuration of the chiral center .


Chemical Reactions Analysis

The chemical reactions that “tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate” undergoes would depend on its molecular structure and the conditions under which it’s reacted. Organic peroxides, for example, are known to be highly reactive and can undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .

Scientific Research Applications

Organic Solar Cells (OSCs)

tert-Butyl carbazole: derivatives, such as tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate , play a significant role in the development of efficient non-fused ring electron acceptors (NFREAs) for OSCs. The introduction of a tert-butyl carbazole side-chain can lead to a small singlet-triplet energy gap, facilitating efficient charge transfer and enhancing crystallinity in ternary blend films. This results in improved power conversion efficiencies, making it a promising pathway for high-performance OSCs .

Crystallography and Polymorphism

In crystallography, tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate is used to study polymorphism, which is the occurrence of different crystal structures for the same compound. Identifying new polymorphs can provide insights into conformational variations, hydrogen bonding networks, and crystal packing, which are crucial for understanding material properties .

Synthesis of Benzimidazoles

The compound serves as a precursor in the synthesis of novel benzimidazoles, which are heterocyclic compounds with broad-spectrum disease activity. These compounds have potential applications in developing treatments for various diseases, including tuberculosis .

Conducting Polymers

Ortho-Phenylenediamine, which can be derived from tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate , is used as a monomer building block to create conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity .

Redox-Active Ligands

The compound is also utilized in synthetic chemistry as a redox-active ligand. Redox-active ligands are capable of undergoing reversible oxidation and reduction, which is beneficial for catalysis and electronic applications .

Chemical Reactions and Isotopologues

tert-Butyl chloride: and its isotopologues are main products in reactions involving tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate . These reactions are significant in the study of molecular parameters and the development of various chemical synthesis processes .

Mechanism of Action

The mechanism of action would depend on the application of “tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate”. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve how it reacts with other compounds in the reaction .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, tert-butanol, a related compound, is known to be highly flammable and can cause skin irritation .

properties

IUPAC Name

tert-butyl (2R)-2-propanoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHHZOYMFQNQV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate

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